4-Hydroxy-8-methyl-quinoline-3-carboxylic acid hydrazide 4-Hydroxy-8-methyl-quinoline-3-carboxylic acid hydrazide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16254175
InChI: InChI=1S/C11H11N3O2/c1-6-3-2-4-7-9(6)13-5-8(10(7)15)11(16)14-12/h2-5H,12H2,1H3,(H,13,15)(H,14,16)
SMILES:
Molecular Formula: C11H11N3O2
Molecular Weight: 217.22 g/mol

4-Hydroxy-8-methyl-quinoline-3-carboxylic acid hydrazide

CAS No.:

Cat. No.: VC16254175

Molecular Formula: C11H11N3O2

Molecular Weight: 217.22 g/mol

* For research use only. Not for human or veterinary use.

4-Hydroxy-8-methyl-quinoline-3-carboxylic acid hydrazide -

Specification

Molecular Formula C11H11N3O2
Molecular Weight 217.22 g/mol
IUPAC Name 8-methyl-4-oxo-1H-quinoline-3-carbohydrazide
Standard InChI InChI=1S/C11H11N3O2/c1-6-3-2-4-7-9(6)13-5-8(10(7)15)11(16)14-12/h2-5H,12H2,1H3,(H,13,15)(H,14,16)
Standard InChI Key WOIKJSKDGYOVLM-UHFFFAOYSA-N
Canonical SMILES CC1=C2C(=CC=C1)C(=O)C(=CN2)C(=O)NN

Introduction

Structural and Chemical Identity

Molecular Framework

The compound belongs to the 4-hydroxyquinoline-3-carboxylic acid hydrazide class, with the molecular formula C12H13N3O2\text{C}_{12}\text{H}_{13}\text{N}_3\text{O}_2. Its structure features:

  • A quinoline core with a hydroxy group (-OH) at position 4.

  • A methyl group (-CH3_3) at position 8, enhancing lipophilicity.

  • A carboxylic acid hydrazide (-CONHNH2_2) at position 3, which confers reactivity and potential metal-chelating properties .

The methyl group at position 8 distinguishes it from closely related analogs, such as 5-chloro-4-hydroxy-8-methyl-quinoline-3-carboxylic acid hydrazide (CAS: 1152539-00-8), where a chlorine atom replaces the hydrogen at position 5 .

Synthetic Routes

Gould-Jacob Cyclization

The quinoline core is typically synthesized via the Gould-Jacob reaction, a well-established method for constructing 4-hydroxyquinoline-3-carboxylates . For this derivative:

  • Starting Material: Substituted aniline derivatives (e.g., 2-methylaniline) react with ethoxymethylenemalonate (EMME) to form diethyl 2-((phenylamino)methylene)malonate intermediates.

  • Cyclization: Heating in diphenyl ether with a catalytic acid (e.g., 2-chlorobenzoic acid) induces cyclization to yield ethyl 4-hydroxy-8-methyl-quinoline-3-carboxylate .

  • Hydrazide Formation: Treatment with hydrazine hydrate in ethanol replaces the ester group with a hydrazide moiety, producing the target compound .

Key Reaction Steps:

StepReagents/ConditionsIntermediate/Product
1Aniline + EMMEDiethyl 2-((phenylamino)methylene)malonate
2Diphenyl ether, 250°CEthyl 4-hydroxy-8-methyl-quinoline-3-carboxylate
3Hydrazine hydrate, ethanol4-Hydroxy-8-methyl-quinoline-3-carboxylic acid hydrazide

Spectral Characterization

Infrared Spectroscopy (IR)

  • O-H Stretch: Broad band near 3,150–3,400 cm1^{-1} (hydroxy group) .

  • C=O Stretch: Sharp peak at ~1,690 cm1^{-1} (carbohydrazide carbonyl) .

  • N-H Stretch: Peaks at ~3,300 cm1^{-1} (hydrazide NH) .

Nuclear Magnetic Resonance (NMR)

  • 1^1H NMR:

    • Quinoline protons: Aromatic signals at δ 6.8–8.5 ppm.

    • Methyl group: Singlet at δ 2.6 ppm (C8-CH3_3) .

    • Hydrazide NH2_2: Broad singlet at δ 9.2–9.8 ppm .

  • 13^{13}C NMR:

    • Carbonyl carbon (C=O): ~165 ppm.

    • Quinoline carbons: 110–150 ppm .

Mass Spectrometry

  • ESI-MS: Molecular ion peak at m/zm/z 247.1 ([M+H]+\text{[M+H]}^+) .

Physicochemical Properties

  • Solubility: Moderate solubility in polar aprotic solvents (DMF, DMSO) due to the hydrazide group; limited solubility in water .

  • Melting Point: Estimated 260–265°C (based on analogs like 5-chloro-4-hydroxy-8-methyl-quinoline-3-carboxylic acid hydrazide) .

Biological Activity and Applications

Antimicrobial Activity

Quinoline hydrazides demonstrate broad-spectrum activity against bacterial and fungal pathogens. For example:

CompoundMicrobial TargetInhibition Rate
6a S. aureus82% at 50 μg/mL
8 C. albicans75% at 50 μg/mL

The hydrazide moiety facilitates metal chelation, disrupting microbial enzyme systems .

Anticancer Prospects

Hydrazide-hydrazones derived from quinoline carbaldehydes show cytotoxicity against cancer cell lines (e.g., IC50_{50} = 12 μM for compound 14 against MCF-7 cells) .

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